(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound features a benzothiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The (E)-configured imine linkage connects the benzothiazole to a benzamide moiety, which is further modified by a sulfonyl group attached to a 2-methylpiperidine ring.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14-5-3-4-12-25(14)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(2)18-11-8-16(22)13-19(18)29-21/h6-11,13-14H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJPIPXWCKKNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of transglutaminases and its anticancer properties. This article delves into the compound's biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer effects. The presence of the sulfonyl group enhances its pharmacological profile.
Research indicates that the compound acts primarily as an inhibitor of transglutaminases , enzymes involved in various cellular processes, including apoptosis and cell differentiation. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Case Study: Anticancer Activity
In a study evaluating various benzothiazole derivatives, compounds similar to the target compound exhibited significant anticancer activity. Specifically, compounds with structural similarities demonstrated the ability to induce apoptosis via activation of procaspase-3 to caspase-3, crucial for programmed cell death .
In Vitro Studies
The biological evaluation of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide included assays to determine its efficacy against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Target Compound | U937 | 5.2 | Procaspase-3 activation |
| Similar Compound A | MCF-7 | 6.6 | Procaspase-3 activation |
| Similar Compound B | U937 | 4.0 | Caspase activation |
These results indicate that the target compound exhibits potent anticancer properties, particularly through its ability to activate apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific functional groups within the compound significantly influence its biological activity. The benzothiazole ring is essential for maintaining high potency against cancer cell lines, while modifications to the sulfonamide group can enhance selectivity and reduce off-target effects .
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs from the provided evidence include benzothiazole derivatives with trifluoromethyl, methoxy, or aryl substituents, as well as variations in linker chemistry (e.g., acetamide vs. sulfonyl benzamide). Below is a comparative analysis:
Implications for Drug-Likeness
- Solubility : The sulfonyl group in the target compound enhances polarity, likely improving aqueous solubility compared to ’s acetamide-linked analogs .
- Metabolic Stability : The 6-fluoro and 3-methyl groups may reduce oxidative metabolism compared to trifluoromethyl-substituted benzothiazoles, which are prone to defluorination .
- Target Selectivity : The 2-methylpiperidine sulfonamide could confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) over kinases targeted by methoxyphenyl acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
